molecular formula C11H12N2O2 B8656484 1-Methyl-6-phenyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 86762-40-5

1-Methyl-6-phenyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B8656484
M. Wt: 204.22 g/mol
InChI Key: NEFJFCVKYXCGOR-UHFFFAOYSA-N
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Patent
US04578466

Procedure details

A solution of 1-methyl-6-phenyluracil (0.65 g) in dimethylformamidine (15 ml) is treated with 10 percent palladium on carbon and reduced at 40 p.s.i. for 20 hours. The catalyst is then filtered and the filtrate evaporated to a crystalline residue. The crystallization from acetonitrile provides 5,6-dihydro-1-methyl-6-phenyl-2,4-pyrimidine-dione, m.p. 155°-6° C.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][C:6](=[O:7])[NH:5][C:3]1=[O:4]>CN(C)C=N.[Pd]>[CH3:1][N:2]1[CH:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][C:6](=[O:7])[NH:5][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
CN1C(=O)NC(=O)C=C1C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=N)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a crystalline residue
CUSTOM
Type
CUSTOM
Details
The crystallization from acetonitrile

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN1C(NC(CC1C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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